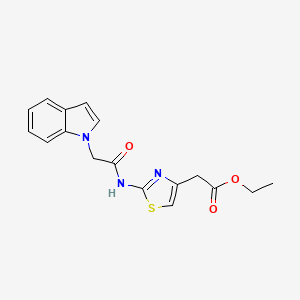

ethyl 2-(2-(2-(1H-indol-1-yl)acetamido)thiazol-4-yl)acetate

Description

Ethyl 2-(2-(2-(1H-indol-1-yl)acetamido)thiazol-4-yl)acetate is a thiazole-based compound featuring a central thiazole ring substituted with an indole moiety. The thiazole core is a heterocyclic scaffold widely used in medicinal chemistry due to its role in antibiotics (e.g., cephalosporins) and antimicrobial agents . The indole group, a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, is notable for its pharmacological relevance, including interactions with biological targets via π-π stacking and hydrogen bonding.

Properties

IUPAC Name |

ethyl 2-[2-[(2-indol-1-ylacetyl)amino]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c1-2-23-16(22)9-13-11-24-17(18-13)19-15(21)10-20-8-7-12-5-3-4-6-14(12)20/h3-8,11H,2,9-10H2,1H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPUWMTOMNGSIEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-(2-(1H-indol-1-yl)acetamido)thiazol-4-yl)acetate typically involves multiple steps, starting with the preparation of the indole and thiazole precursors. One common method involves the reaction of indole-3-acetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminothiazole to form the amide linkage. The final step involves esterification with ethanol under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents would be carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(2-(1H-indol-1-yl)acetamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.

Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2,3-dione derivatives, while reduction of the thiazole ring can produce dihydrothiazole derivatives .

Scientific Research Applications

Biological Activities

Research indicates that ethyl 2-(2-(2-(1H-indol-1-yl)acetamido)thiazol-4-yl)acetate may interact with various biological targets, including enzymes and receptors involved in disease pathways. Preliminary studies suggest potential activities such as:

- Antimicrobial : The compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer : Its structural features suggest potential anticancer activity, warranting further investigation into its mechanism of action.

- Anti-inflammatory : The compound could have anti-inflammatory effects, contributing to therapeutic strategies for inflammatory diseases.

Case Study 1: Antimicrobial Activity

In a study investigating the antimicrobial properties of this compound, researchers found that the compound exhibited significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The study concluded that the compound's unique structure contributed to its effectiveness as an antimicrobial agent.

Case Study 2: Anticancer Potential

Another study focused on the anticancer potential of this compound. Researchers evaluated its effects on cancer cell lines and observed that the compound induced apoptosis in several types of cancer cells. Further mechanistic studies are ongoing to elucidate the pathways involved.

Mechanism of Action

The mechanism of action of ethyl 2-(2-(2-(1H-indol-1-yl)acetamido)thiazol-4-yl)acetate involves its interaction with various molecular targets. The indole ring can interact with biological receptors, while the thiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s closest analogues differ in substituents on the thiazole ring or acetamide side chains. Key comparisons include:

- Indole vs. Aromatic Substituents : The indole group in the target compound may enhance binding to eukaryotic targets (e.g., antifungal or anticancer) compared to phenyl or tolyl groups in analogues like 107b or 19a. Indole’s planar structure facilitates interactions with hydrophobic pockets in proteins, whereas electron-withdrawing groups (e.g., trifluoromethyl in 10e ) may improve metabolic stability.

- Sulfonamide vs. Acetamide Linkers : Compounds like 19a and 7c feature sulfonamide or sulfonyl groups, which can influence solubility and hydrogen-bonding capacity compared to the acetamide linker in the target compound.

Physicochemical and Spectroscopic Properties

- Crystallography: The methyl ester analogue in exhibits intermolecular hydrogen bonding (N–H⋯O/N) and π-π stacking (3.54 Å), which stabilize the crystal lattice.

- NMR Data : Ethyl 2-(2-(2-(N-phenylsulfamoyl)acetamido)thiazol-4-yl)acetate (21a ) showed distinct ¹H/¹³C NMR shifts due to the sulfamoyl group’s electron-withdrawing effects. The indole substituent in the target compound would likely produce unique shifts attributable to its aromatic and hydrogen-bonding properties.

Biological Activity

Ethyl 2-(2-(2-(1H-indol-1-yl)acetamido)thiazol-4-yl)acetate is a complex organic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features an indole ring, a thiazole ring, and an ester functional group. Its molecular formula is , with a molecular weight of approximately 343.4 g/mol . The presence of these structural motifs is significant as both indole and thiazole derivatives are known for their diverse biological activities.

Anticancer Properties

Research indicates that thiazole derivatives often exhibit promising anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. A study highlighted the anticancer activity of thiazole-linked indole derivatives, revealing that specific substitutions on the thiazole ring can enhance cytotoxicity .

Table 1: Cytotoxic Activity of Thiazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound 9 | A-431 | 1.61 ± 1.92 |

| Compound 10 | U251 | 1.98 ± 1.22 |

| This compound | Various | TBD |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Compounds with similar structures have shown significant activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall within low micromolar ranges, indicating strong antimicrobial potential .

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Pathogen Tested | MIC (µg/mL) |

|---|---|---|

| Compound A | S. aureus | 0.22 |

| Compound B | E. coli | 0.25 |

| This compound | TBD |

The biological activity of this compound is believed to be linked to its ability to interact with specific biological targets within cells. For instance, studies on related thiazole compounds suggest that they may inhibit key enzymes involved in cancer cell proliferation or disrupt cellular signaling pathways critical for tumor growth .

Case Studies

Case Study 1: Anticancer Efficacy

A recent study investigated the anticancer efficacy of thiazole derivatives in vitro. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity against human glioblastoma cells, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial evaluation of thiazole derivatives, including those related to this compound. The findings revealed that these compounds effectively inhibited biofilm formation and displayed bactericidal activity against resistant strains of bacteria .

Q & A

Q. What are the optimal synthetic routes for preparing ethyl 2-(2-(2-(1H-indol-1-yl)acetamido)thiazol-4-yl)acetate, and how can reaction conditions be optimized?

The synthesis of this compound involves coupling indole derivatives with thiazole-acetate intermediates. A common strategy is to:

- Step 1: Synthesize the thiazole core via cyclization of thiourea derivatives with α-haloketones (e.g., ethyl 2-bromoacetate) under reflux in acetic acid .

- Step 2: Introduce the indole moiety via nucleophilic substitution or amide coupling. Sodium acetate can act as a catalyst to enhance reaction efficiency .

- Optimization: Monitor reaction progress using TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (80–100°C) to improve yields.

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- NMR (¹H/¹³C): Confirm the presence of indole NH protons (~10–12 ppm) and thiazole C-S-C signals .

- X-ray crystallography: Resolve the 3D structure to validate regiochemistry of the thiazole-indole linkage (e.g., bond angles and torsion angles) .

- IR spectroscopy: Identify amide C=O stretches (~1650–1700 cm⁻¹) and thiazole ring vibrations (~650 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in the lab?

- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods during synthesis to prevent inhalation of volatile byproducts (e.g., acetic acid) .

- Spill management: Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can reaction mechanisms for the formation of the thiazole-indole linkage be elucidated?

- Isotopic labeling: Use ¹⁵N-labeled indole derivatives to track amide bond formation via mass spectrometry .

- Computational modeling: Employ DFT calculations to compare activation energies of possible pathways (e.g., SN2 vs. radical mechanisms) .

- Kinetic studies: Monitor intermediates via in-situ IR or Raman spectroscopy to identify rate-determining steps .

Q. What methodologies are recommended for assessing the compound’s biological activity?

- In vitro assays: Test antimicrobial activity using broth microdilution (MIC assays) against Gram-positive/negative bacteria .

- Cytotoxicity screening: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

- Targeted studies: Perform enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) with positive controls .

Q. How do electron-withdrawing/donating substituents on the indole ring affect reactivity and bioactivity?

Q. How can contradictory spectroscopic data from different studies be resolved?

Q. What strategies mitigate solubility challenges in bioactivity assays?

Q. How can computational tools predict metabolic stability and degradation pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.